molecular formula C10H13BrN2O3 B14300784 3-Carbamoyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide CAS No. 113305-81-0

3-Carbamoyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide

Cat. No.: B14300784
CAS No.: 113305-81-0
M. Wt: 289.13 g/mol
InChI Key: URETUSOTFMNVDI-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C9H12BrNO2 It is known for its unique structure, which includes a pyridinium ring substituted with a carbamoyl group and an ethoxy-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide typically involves the reaction of 2-chloro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide with appropriate reagents. One common method includes the use of dimethyl acetylenedicarboxylate in the presence of triethylphosphite at room temperature, resulting in high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Carbamoyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Carbamoyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

113305-81-0

Molecular Formula

C10H13BrN2O3

Molecular Weight

289.13 g/mol

IUPAC Name

ethyl 2-(3-carbamoylpyridin-1-ium-1-yl)acetate;bromide

InChI

InChI=1S/C10H12N2O3.BrH/c1-2-15-9(13)7-12-5-3-4-8(6-12)10(11)14;/h3-6H,2,7H2,1H3,(H-,11,14);1H

InChI Key

URETUSOTFMNVDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C[N+]1=CC=CC(=C1)C(=O)N.[Br-]

Origin of Product

United States

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